Voacalotine
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl (15Z)-15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-4-13-11-24-18-10-16(13)22(12-25,21(26)27-3)19(24)9-15-14-7-5-6-8-17(14)23(2)20(15)18/h4-8,16,18-19,25H,9-12H2,1-3H3/b13-4+ |
InChI Key |
IWEYXWIPVZEVPT-YIXHJXPBSA-N |
Isomeric SMILES |
C/C=C/1\CN2C3CC1C(C2CC4=C3N(C5=CC=CC=C45)C)(CO)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3N(C5=CC=CC=C45)C)(CO)C(=O)OC |
Synonyms |
voachalotine |
Origin of Product |
United States |
Occurrence, Isolation, and Biosynthetic Pathways of Voacalotine
Botanical Sources and Geographic Distribution within Apocynaceae
Voacalotine is a secondary metabolite produced by plants in the genus Voacanga, which belongs to the Tabernaemontanoideae subfamily of the Apocynaceae (dogbane) family. puzzlepiece.orgpuzzlepiece.org This family is renowned for its production of a vast array of biologically active terpenoid indole (B1671886) alkaloids (TIAs). puzzlepiece.orgpuzzlepiece.org The primary botanical source for Voacalotine and related alkaloids is Voacanga africana, a small tree native to tropical Africa. nih.govwikipedia.org
The genus Voacanga comprises approximately 12 species, with a distinct geographical distribution across Africa and Asia. The African species are found throughout the tropical regions, from West Africa through Central Africa and extending to the eastern and southern parts of the continent. Voacanga africana is particularly widespread, occurring in the understorey of open and secondary forests, as well as in gallery forests within savanna regions. researchgate.net Asian species are typically found in the islands of the Malesian region. None of the species are known to be native to both continents.
Table 1: Geographic Distribution of Selected Voacanga Species
| Species | Geographic Region(s) | Typical Habitat |
|---|---|---|
| Voacanga africana | Widespread in tropical Africa (e.g., Senegal, Kenya, Angola, Ghana, Cameroon, Nigeria) nih.govresearchgate.net | Secondary forests, gallery forests, coastal forests researchgate.net |
| Voacanga thouarsii | Throughout tropical Africa, including Madagascar | Marshes, creeksides in deciduous forests, savannas |
| Voacanga grandifolia | Indonesia (except Sumatra and Kalimantan), Papua New Guinea, Philippines (Mindanao) | Light forest, secondary vegetation, often along rivers |
| Voacanga chalotiana | Central Africa (Congo, DR Congo, Angola) amazonaws.com | Rainforest understorey amazonaws.com |
Advanced Methodologies for Isolation and Purification of Voacalotine
The isolation of Voacalotine and other Voacanga alkaloids involves a multi-step process beginning with extraction from plant material, typically the root or stem bark, followed by purification. While specific protocols optimized exclusively for Voacalotine are not extensively detailed in the literature, the general procedures for iboga and dimeric alkaloids from V. africana are well-established and applicable.
Initial extraction is commonly achieved using either conventional acid-base methods or direct solvent extraction. The acid-base technique involves macerating the powdered bark in a dilute acid solution (e.g., hydrochloric acid) to protonate and dissolve the alkaloids. puzzlepiece.orgnih.gov The aqueous extract is then basified (e.g., with ammonium (B1175870) hydroxide) to precipitate the total alkaloids, which are collected by filtration. puzzlepiece.orgnih.gov Alternatively, direct extraction with organic solvents like acetone (B3395972) or methanol, often assisted by sonication, can be employed to efficiently remove the alkaloids from the plant matrix. puzzlepiece.orgnih.gov
Following extraction, the crude alkaloid mixture is subjected to various chromatographic techniques for purification. Open column chromatography using silica (B1680970) gel or Sephadex LH-20 is a common primary purification step. nih.gov Further separation and purification of individual compounds like Voacalotine are achieved using more advanced and higher-resolution methods such as High-Performance Liquid Chromatography (HPLC), which is instrumental in separating structurally similar alkaloids. ijcmas.comnih.govmaps.org
In addition to these established methods, modern advanced extraction techniques offer potential improvements in efficiency, selectivity, and environmental sustainability for isolating natural products like Voacalotine.
Table 2: Comparison of Advanced Extraction Methodologies
| Methodology | Principle | Key Advantages |
|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration. | Reduced extraction time and solvent consumption; can be performed at lower temperatures, preserving thermolabile compounds. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample matrix, causing localized pressure buildup that ruptures plant cells and releases target compounds. | Significantly faster extraction times, higher yields, and lower solvent usage compared to conventional methods. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (commonly CO2) as the solvent. Its properties can be tuned by changing pressure and temperature to selectively extract compounds. | Highly selective, provides clean extracts with no solvent residue, and is environmentally friendly ("green" technology). |
| Pressurized Liquid Extraction (PLE) | Also known as Accelerated Solvent Extraction (ASE), it uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and speed. | Fast, efficient, and requires less solvent than traditional methods; automated systems are available. |
Investigation of Biosynthetic Pathways and Precursor Elucidation
Voacalotine is a terpenoid indole alkaloid (TIA), a large class of natural products synthesized by plants. The biosynthesis of all TIAs begins with two primary precursors: tryptamine (B22526), derived from the shikimate pathway via the amino acid tryptophan, and secologanin, a terpenoid derived from the methylerythritol phosphate (B84403) (MEP) pathway. nih.govhep.com.cn
The key unifying step in TIA biosynthesis is the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine (B192452) synthase (STR), to form strictosidine. microbiologyjournal.org This molecule serves as the central intermediate and the last common precursor for all major classes of monoterpenoid indole alkaloids. hep.com.cnnih.gov From strictosidine, a series of complex, multi-enzyme reactions leads to the formation of diverse alkaloid skeletons, including the iboga-type scaffold that constitutes one half of the Voacalotine structure.
The specific late-stage biosynthesis of the iboga-type alkaloid voacangine (B1217894) has been elucidated. wikipedia.orgnih.gov This pathway proceeds from the intermediate stemmadenine (B1243487) acetate (B1210297). wikipedia.org A series of enzymatic transformations, including those catalyzed by precondylocarpine acetate synthase (PAS) and a coronaridine (B1218666) synthase (CorS), leads to a stereoselective cyclization that forms the characteristic isoquinuclidine ring system of the iboga alkaloids, such as coronaridine, which is then further modified (e.g., by hydroxylation and O-methylation) to yield voacangine. nih.gov
Biogenetic Hypotheses Guiding Voacalotine Research
The molecular structure of Voacalotine reveals that it is a dimeric, or bisindole, alkaloid. Specifically, it is composed of two different monomeric indole alkaloid units: a voacangine moiety (an iboga-type alkaloid) and a vobasinol moiety (related to the aspidosperma-type alkaloids). Research into the biogenesis of other dimeric Voacanga alkaloids, such as voacamine (B1217101) (a dimer of voacangine and vobasine), provides a strong foundation for the biogenetic hypothesis of Voacalotine formation. nih.gov
The prevailing hypothesis is that Voacalotine is formed through an enzymatic oxidative coupling of its two monomeric precursors, voacangine and vobasinol. This type of intermolecular carbon-carbon or carbon-nitrogen bond formation is a common strategy in plant biosynthesis to generate structural complexity and diversity. The plant would first synthesize the two distinct monomeric alkaloids via their respective, highly regulated branches of the TIA pathway originating from strictosidine. Subsequently, a specific enzyme, likely a peroxidase or a similar oxidative enzyme, would catalyze the precise coupling of these two units to form the final dimeric structure of Voacalotine. This hypothesis is supported by the co-occurrence of monomeric and dimeric alkaloids within Voacanga africana, suggesting a precursor-product relationship. nih.gov
Chemical Synthesis and Derivatization Strategies for Voacalotine and Its Analogues
Total Synthesis Approaches and Methodological Innovations for Voacalotine Core Structures
The total synthesis of complex bisindole alkaloids, such as those related to the voacalotine framework, represents a significant achievement in organic synthesis. A notable breakthrough in this area is the first total synthesis of (–)-voacinol and (–)-voacandimine C, two aspidosperma alkaloids that share a core structure with other voacalotine-type compounds. chemrxiv.orgnih.govnih.gov This synthesis provides a blueprint for accessing the complex architecture of this class of molecules.
A key innovation in this synthetic approach is the utilization of a late-stage C7-methylenation strategy, which was inspired by a plausible biosynthetic hypothesis. chemrxiv.orgnih.govnih.gov The researchers envisioned that these complex natural products could be accessed from a common, symmetrical precursor. This precursor was assembled through the methylenation of a D-ring-oxidized variant of the structurally related natural product, (–)-deoxoapodine. chemrxiv.orgnih.govnih.gov
The synthesis commenced with the chemoselective N9-oxidation of a pentacyclic deoxoapodine precursor, which facilitated the synthesis of a corresponding hexacyclic C8-aminonitrile. chemrxiv.orgnih.govnih.gov A crucial step in the synthetic sequence was the stereocontrolled methylenation of a C8-enamine derivative of deoxoapodine. This key transformation, which was accessed through the ionization of the C8-aminonitrile, afforded a symmetrical dodecacyclic bisaminonitrile. chemrxiv.orgnih.govnih.gov This intermediate proved to be a versatile precursor for the synthesis of the target bisindole alkaloids.
The final stages of the synthesis involved a biosynthesis-inspired, controlled reductive opening of the oxolane substructures within the dodecacyclic intermediate. chemrxiv.orgnih.govnih.gov This unified approach allowed for the divergent synthesis of both (–)-voacinol and (–)-voacandimine C. chemrxiv.orgnih.govnih.gov Furthermore, direct reduction of the same dodecacyclic intermediate provided access to the structurally related analogue, (–)-methylenebisdeoxoapodine. chemrxiv.orgnih.govnih.gov
Table 1: Key Strategic Elements in the Total Synthesis of (–)-Voacinol and (–)-Voacandimine C
| Strategic Element | Description | Significance |
| Late-Stage C7-Methylenation | Introduction of a methylene (B1212753) bridge at a late stage of the synthesis. | Mimics a plausible biosynthetic pathway and allows for convergent synthesis. |
| Symmetrical Precursor | Utilization of a common, symmetrical intermediate for the synthesis of multiple targets. | Increases the efficiency and elegance of the overall synthetic route. |
| D-Ring Oxidized Deoxoapodine Variant | A key building block that is strategically functionalized for the key methylenation reaction. | Enables the crucial C-C bond formation to construct the bisindole framework. |
| Controlled Reductive Opening | Divergent strategy to access different natural products from a common intermediate. | Provides flexibility and access to a range of structurally related molecules. |
Design and Synthesis of Voacalotine Derivatives and Analogues
The development of synthetic routes to the voacalotine core also enables the design and synthesis of derivatives and analogues, which can be valuable tools for further scientific investigation. The total synthesis of (–)-voacinol and (–)-voacandimine C also led to the synthesis of a structurally related analogue, (–)-methylenebisdeoxoapodine, through a direct reduction of the common dodecacyclic intermediate. chemrxiv.orgnih.govnih.gov
Furthermore, the enantiomers of the natural products, (+)-ent-voacinol and (+)-ent-voacandimine C, were also synthesized. chemrxiv.orgnih.govresearchgate.net This was achieved by presumably starting from the enantiomer of the initial chiral building block. The availability of these unnatural enantiomers is crucial for structure confirmation studies and can be important for investigating the stereochemical requirements of any potential biological activity.
While the reported literature primarily focuses on the total synthesis of the natural products themselves, the strategic approach employed opens the door for the future design and synthesis of a wider range of voacalotine derivatives. By modifying the starting materials or the reaction conditions at various stages of the synthesis, it would be possible to introduce different functional groups or alter the core structure to create novel analogues.
Stereochemical Control and Asymmetric Synthesis in Voacalotine Research
The voacalotine core is characterized by multiple stereogenic centers, making stereochemical control a critical aspect of its synthesis. The total synthesis of (–)-voacinol and (–)-voacandimine C showcases a high degree of stereocontrol. chemrxiv.orgnih.govnih.gov A key stereochemistry-defining step is the methylenation of the C8-enamine derivative of deoxoapodine to form the symmetrical dodecacyclic bisaminonitrile. chemrxiv.orgnih.govnih.gov This reaction proceeds with a notable degree of stereocontrol, which is essential for obtaining the desired diastereomer of the complex intermediate.
The ability to synthesize the enantiomerically pure natural products, (–)-voacinol and (–)-voacandimine C, as well as their corresponding unnatural enantiomers, (+)-ent-voacinol and (+)-ent-voacandimine C, underscores the successful implementation of asymmetric synthesis principles in this research. chemrxiv.orgnih.govresearchgate.net The control over the absolute stereochemistry of the final products is a testament to the stereochemical integrity of the synthetic route.
The stereochemical outcomes of key reactions in the synthesis were likely influenced by the inherent chirality of the starting materials and the conformational biases of the intermediates. The intricate three-dimensional structure of the pentacyclic and hexacyclic precursors would direct the approach of reagents, leading to the observed stereoselectivity.
Advanced Structural Elucidation and Comprehensive Analytical Characterization of Voacalotine
Application of High-Resolution Spectroscopic Techniques (e.g., 1D and 2D NMR, UV-Vis, IR Spectroscopy)
Spectroscopic techniques are fundamental to the characterization of voacalotine, each providing unique insights into its chemical structure.
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. emerypharma.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of protons and carbons within the molecule. emerypharma.comulethbridge.ca However, due to the complexity of voacalotine, 1D spectra can be crowded and difficult to interpret on their own. ulethbridge.ca
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. rutgers.eduunibe.ch Techniques such as Correlation Spectroscopy (COSY) identify proton-proton (¹H-¹H) coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. huji.ac.il Heteronuclear Multiple Bond Correlation (HMBC) is used to establish long-range correlations between protons and carbons, which is vital for connecting different fragments of the molecule.
Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for a Voacanga Alkaloid Scaffold
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 2 | - | 175.4 | - |
| 3 | 3.85 (m) | 45.2 | C-2, C-5, C-7 |
| 5 | 3.20 (dd, J=15.0, 5.0 Hz) | 52.1 | C-3, C-6, C-21 |
| 6 | 2.95 (m) | 21.9 | C-5, C-7, C-14 |
| 7 | - | 110.5 | - |
| 9 | 7.50 (d, J=7.5 Hz) | 118.2 | C-7, C-11, C-13 |
| 10 | 7.10 (t, J=7.5 Hz) | 119.5 | C-12, C-14 |
| 11 | 7.25 (t, J=7.5 Hz) | 121.8 | C-9, C-13 |
| 12 | 7.45 (d, J=7.5 Hz) | 110.9 | C-10, C-14 |
| 13 | - | 136.1 | - |
| 14 | - | 128.7 | - |
| 15 | 5.40 (s) | 94.3 | C-3, C-14, C-16 |
| 16 | - | 170.1 | - |
| 17 | 3.75 (s) | 51.3 | - |
| 19 | 1.15 (d, J=6.5 Hz) | 19.4 | C-20, C-21 |
| 20 | - | 132.5 | - |
| 21 | 4.10 (q, J=6.5 Hz) | 58.9 | C-5, C-19, C-20 |
Note: This table represents typical chemical shift ranges and correlations for a related Voacanga alkaloid and is for illustrative purposes. Actual values for voacalotine may vary.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores, such as the indole (B1671886) nucleus present in voacalotine. itwreagents.com The UV spectrum of an indole alkaloid typically shows characteristic absorption maxima. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. itwreagents.comscholarsresearchlibrary.com For voacalotine, characteristic IR absorption bands would indicate the presence of functional groups like N-H (from the indole ring), C=O (from an ester group), and C-O bonds.
Utilization of Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, Tandem MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. researchgate.netbioanalysis-zone.com This precision allows for the unambiguous determination of the elemental formula of voacalotine, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com Techniques like time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) are common high-resolution mass analyzers. researchgate.netlabmanager.com
Tandem Mass Spectrometry (MS/MS): Tandem MS, or MS/MS, involves multiple stages of mass analysis to elucidate the structure of a molecule. wikipedia.org In a typical experiment, the molecular ion of voacalotine is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. wikipedia.orgthermofisher.commdpi.com The fragmentation pattern provides valuable information about the connectivity of the molecule, helping to piece together its structure. mdpi.com Common tandem MS instruments include triple quadrupole (TQ) and quadrupole time-of-flight (Q-TOF) mass spectrometers. shimadzu.com.sg
X-ray Crystallography for Absolute Configuration Determination
While spectroscopic and spectrometric techniques can define the connectivity of a molecule, they often cannot determine its absolute stereochemistry. X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a molecule, including the absolute configuration of chiral centers. researchgate.netnih.gov
This technique requires a high-quality single crystal of the compound. researchgate.net When X-rays are diffracted by the crystal, they produce a unique diffraction pattern that can be used to construct a detailed 3D model of the molecule. The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. mit.edu For organic molecules containing only light atoms (like carbon, hydrogen, nitrogen, and oxygen), this effect can be weak, but modern techniques and instrumentation have made it possible to determine the absolute configuration with confidence even in these cases. mit.edu The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute configuration. chem-soc.si
Hyphenated Analytical Platforms for Complex Mixture Analysis (e.g., LC-NMR, LC-MS)
Voacalotine is often found in complex natural extracts alongside other related alkaloids. Hyphenated techniques, which couple a separation method with a spectroscopic or spectrometric detector, are essential for the analysis of such mixtures. iosrphr.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a widely used technique that combines the powerful separation capabilities of liquid chromatography (LC) with the high sensitivity and specificity of mass spectrometry. nih.gov This allows for the separation of individual components in a mixture, followed by their immediate identification based on their mass-to-charge ratio and fragmentation patterns. LC-MS is crucial for the initial profiling of an extract and for targeting specific compounds for further investigation. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples an LC system to an NMR spectrometer. This allows for the acquisition of NMR data for individual components of a mixture as they elute from the chromatography column. iosrphr.org LC-NMR can be performed in on-flow mode, where spectra are acquired continuously, or in stopped-flow mode, where the flow is halted to allow for longer acquisition times and more detailed 2D NMR experiments on a specific peak. nih.govwiley.com The combination of LC-NMR with MS (LC-NMR-MS) provides comprehensive structural information for components of complex mixtures. nih.gov
Computational Methods for Structural Prediction and Elucidation
In recent years, computational methods have become increasingly valuable in the structural elucidation of natural products. arxiv.org These methods can be used to predict NMR chemical shifts and other spectroscopic properties for proposed structures. By comparing the predicted data with the experimental data, it is possible to evaluate the likelihood of different structural isomers.
For complex molecules like voacalotine, computational approaches can help to narrow down the number of possible structures before undertaking extensive and time-consuming synthetic or derivatization studies. Ab initio protein structure prediction methods, while not directly applicable to small molecules, demonstrate the power of computational approaches in structural biology. bakerlab.org The development of similar robust methods for small molecule structure prediction is an active area of research. j-morphology.com
Pre Clinical Biological Activity Research of Voacalotine and Its Chemical Analogues
Investigation of Anti-parasitic Activity
The emergence of drug-resistant strains of parasites, particularly the malaria parasite Plasmodium falciparum, necessitates the discovery of new therapeutic agents with novel mechanisms of action. nih.govanr.frnih.govfrontiersin.orgmdpi.com Voacalotine and its analogues have been evaluated for their potential to address this critical need. nih.govmdpi.com
In vitro Models for Antiplasmodial Evaluation (e.g., Plasmodium falciparum strains)
The anti-parasitic activity of voacalotine and related compounds has been assessed against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govgoogle.comuliege.bemdpi.com In vitro studies utilize both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum to determine the efficacy of these compounds and their potential to overcome existing drug resistance. nih.govmdpi.comresearchgate.net The evaluation of antiplasmodial activity is often conducted using methods that measure the inhibition of parasite growth and maturation, such as the SYBR Green I-based fluorescence assay. uliege.be
For instance, research on alkaloids from Voacanga papuana, a source of voacalotine, has demonstrated antiplasmodial activity against both drug-sensitive and drug-resistant P. falciparum strains. nih.gov Similarly, studies on other indole (B1671886) alkaloids have shown promising activity against P. falciparum. nih.gov The use of rodent malaria models, such as Plasmodium berghei, also serves as an initial in vivo screening tool to assess the efficacy of these compounds. nih.govnih.gov
| Compound/Extract | Plasmodium falciparum Strain(s) | Activity Metric (IC50) | Reference |
| Hydroethanolic extract of Dacryodes edulis leaves | 3D7 (chloroquine-sensitive) | 3.10 µg/mL | uliege.be |
| Dd2 (multidrug-resistant) | 3.56 µg/mL | uliege.be | |
| 3,3',4-tri-O-methylellagic acid | PfDd2 | 0.63 µg/mL | uliege.be |
| Dimethylisoborreverine (DMIB) | Drug-sensitive & resistant strains | 20 nM - 810 nM | nih.gov |
Mechanistic Insights into Antiplasmodial Action of Voacalotine
The precise mechanism by which voacalotine exerts its antiplasmodial effect is an area of ongoing investigation. However, studies on related indole alkaloids provide potential clues. One proposed mechanism involves the disruption of the parasite's food vacuole, a critical organelle for hemoglobin digestion and detoxification of heme into hemozoin. nih.gov Observations in dimethylisoborreverine (DMIB)-treated trophozoites revealed morphological changes in the food vacuole and an apparent reduction in hemozoin formation. nih.gov This suggests that the compound may interfere with this vital metabolic process, leading to parasite death. nih.gov
Other potential mechanisms for antiplasmodial compounds include the inhibition of specific parasitic enzymes, disruption of membrane integrity, or interference with nucleic acid and protein synthesis. nih.govmdpi.comscielo.br For example, some antimalarial drugs target the detoxification enzyme glyoxalase 1 or the alarmin protein HMGB1. scielo.br The ability of some compounds to induce oxidative stress within the parasite is another recognized antimalarial mechanism.
Modulation of Drug Resistance in Parasitic Models
A crucial aspect of developing new anti-parasitic drugs is their ability to overcome or circumvent existing resistance mechanisms. nih.govnih.gov Drug resistance in P. falciparum is often associated with mutations in genes such as pfcrt (chloroquine resistance transporter) and pfmdr1 (multidrug resistance 1). nih.govnih.govfrontiersin.org These mutations can alter the parasite's ability to expel drugs from their site of action. nih.govnih.gov
The evaluation of voacalotine and its analogues against drug-resistant parasite strains is therefore a key step in preclinical research. uliege.bemdpi.com The observation that some indole alkaloids are active against both sensitive and resistant strains suggests that their mechanism of action may differ from that of traditional antimalarials like chloroquine, or that they are not susceptible to the same resistance mechanisms. nih.gov The development of compounds with novel targets is a primary strategy to combat the spread of drug-resistant malaria. nih.govanr.frnih.gov
Evaluation of Cytotoxic and Anti-proliferative Effects
In addition to their anti-parasitic properties, voacalotine and related compounds have been investigated for their potential as cytotoxic and anti-proliferative agents, with a focus on cancer cells.
Cellular Models for Cytotoxicity Assessment (e.g., specific cancer cell lines)
The cytotoxic effects of voacalotine and its analogues are evaluated using a variety of human cancer cell lines. This allows researchers to assess the compound's potency and selectivity against different types of cancer. Commonly used cell lines for such assessments include those derived from breast cancer (e.g., MCF-7, MDA-MB-231), lung cancer (e.g., A549, NCI-H520), colon cancer (e.g., HCT116, SW742), and liver cancer (e.g., HepG2). mdpi.combrieflands.comfrontiersin.orgresearchgate.net
The cytotoxicity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. nih.gov For example, laticifer proteins from Calotropis procera displayed considerable cytotoxicity with IC50 values ranging from 0.42 to 1.36 µg/ml against SF295 and MDA-MB-435 cell lines, respectively. nih.gov It is also important to assess the cytotoxicity against normal, non-cancerous cell lines (e.g., HEK-293) to determine the selectivity of the compound for cancer cells. rsc.org
| Cell Line | Cancer Type |
| A549 | Lung Carcinoma |
| HCT116 | Colorectal Carcinoma |
| HeLa | Cervical Carcinoma |
| HepG2 | Hepatocellular Carcinoma |
| K562 | Chronic Myelogenous Leukemia |
| MCF-7 | Breast Adenocarcinoma |
| MDA-MB-231 | Breast Adenocarcinoma |
| NCI-H23 | Lung Adenocarcinoma |
| NCI-H520 | Lung Squamous Cell Carcinoma |
| PC-3 | Prostate Adenocarcinoma |
| SW742 | Colon Adenocarcinoma |
Molecular Mechanisms of Cytotoxicity (e.g., apoptosis induction, cell cycle modulation in in vitro systems)
The cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis, a form of programmed cell death. oncotarget.comnih.govmdpi.commdpi.com Apoptosis is a highly regulated process involving the activation of a cascade of enzymes called caspases. nih.gov The induction of apoptosis can be triggered by various stimuli, including DNA damage and cellular stress. oncotarget.com
Studies on compounds with similar structures to voacalotine suggest that they may induce apoptosis through the intrinsic pathway, which involves the mitochondria. researchgate.net This pathway is characterized by changes in the mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3. nih.gov The Bcl-2 family of proteins plays a crucial role in regulating this process. nih.gov
Another important mechanism of anti-proliferative activity is the modulation of the cell cycle. mdpi.comnih.govnih.gov The cell cycle is a series of events that leads to cell division and proliferation. Checkpoints in the cell cycle ensure that DNA is replicated accurately and that the cell is ready to divide. Some anti-cancer agents can arrest the cell cycle at specific phases, such as G1 or G2/M, preventing cancer cells from proliferating. jmb.or.krresearchgate.net This can be achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory proteins. researchgate.netnih.gov For example, some synthetic bile acids have been shown to induce G1 phase arrest in the cell cycle in HT29 colon cancer cells. nih.gov
Impact on Cellular Viability and Proliferation Kinetics
The impact of voacamine (B1217101) on cell viability and proliferation has been investigated across various cell lines, revealing concentration-dependent effects. At lower concentrations (up to 1.0 μg/mL), voacamine is generally considered non-cytotoxic and is utilized in studies for its ability to sensitize cancer cells to other drugs. nih.govresearchgate.net However, at higher concentrations, voacamine demonstrates direct cytotoxic effects.
Research has shown that treatment with 5.0 μg/mL of voacamine for 24 hours results in significant cytotoxicity in SAOS-2-WT and SAOS-2-DX osteosarcoma cells, Me30966 melanoma cells, and even in non-tumor human fibroblast AG1522 cells. nih.gov In one study, voacamine suppressed the proliferation of CT26 and HCT116 colorectal cancer cells with IC50 values of 1.38 ± 0.09 μM and 4.10 ± 0.14 μM, respectively. researchgate.net Another study found it selectively inhibited the proliferation of MCF-7 and 4T1 breast cancer cells with IC50 values of 0.99 and 1.48 μM. researchgate.net
Interestingly, the cytotoxic mechanism of voacamine is not solely dependent on apoptosis. Studies have demonstrated that voacamine can induce autophagic cell death, an apoptosis-independent pathway, in both drug-sensitive and multidrug-resistant (MDR) human osteosarcoma cells. nih.govtandfonline.com This suggests that voacamine can be effective against tumors that have developed resistance to apoptosis-inducing chemotherapies. tandfonline.com
The monomeric analogue, voacangine (B1217894), has also been shown to selectively inhibit the proliferation of SCC-1 human oral cancer cells with an IC50 of 9 µM, while showing negligible toxicity to normal hTRET-OME oral cells (IC50 of 100 µM). researchgate.net This effect was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. researchgate.net
Analysis of Antimicrobial Activity
The antimicrobial potential of voacalotine analogues has been explored, revealing activity against various pathogens. Voacamine has been noted for its antibacterial activity against both Gram-positive and Gram-negative bacteria. google.comtandfonline.com
A "broad-spectrum" antibiotic is effective against both Gram-positive and Gram-negative bacteria. wikipedia.org Pre-clinical research has focused more specifically on the monomeric alkaloid voacangine, which has demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria.
Voacangine was found to be active against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains. mdpi.com This is significant as MRSA is a major cause of hospital-acquired infections that are resistant to many standard antibiotics. nih.gov Furthermore, voacangine and its related alkaloid ibogaine (B1199331) have shown moderate activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, with MIC values of 50.00 µg/mL. researchgate.netnih.gov
The mechanisms underlying the antimicrobial action of these alkaloids are under investigation. For voacangine, in silico molecular docking studies suggest that its antibacterial effect against S. aureus is related to the interruption of bacterial cell wall synthesis. mdpi.com The study indicated that voacangine likely binds to Penicillin-Binding Proteins (PBP2 and PBP2a), which are crucial enzymes for the synthesis of peptidoglycan, a key component of the bacterial cell wall. mdpi.com By inhibiting these proteins, voacangine disrupts the integrity of the cell wall, leading to bacterial death. mdpi.comlabster.com Other potential mechanisms for related alkaloids include causing damage to the cell membrane. thieme-connect.com
Exploration of Chemosensitizing Properties
One of the most extensively researched areas for voacamine is its ability to act as a chemosensitizer, meaning it can enhance the effectiveness of conventional chemotherapy drugs, particularly in cancer cells that have developed multidrug resistance (MDR). nih.govtandfonline.comresearchgate.net
Multidrug resistance is a major obstacle in cancer treatment, often caused by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.govwaocp.org These pumps actively remove chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and effectiveness. mdpi.com
Voacamine has been repeatedly shown to reverse P-gp-mediated MDR. drugbank.comunict.it The primary mechanism is its action as a competitive antagonist for the P-gp pump. tandfonline.comnih.gov Voacamine appears to be a substrate for P-gp, competing with cytotoxic drugs like doxorubicin (B1662922) for transport out of the cell. drugbank.comnih.gov This competition leads to a significant increase in the intracellular accumulation and retention of the chemotherapeutic drug, particularly within the nucleus of resistant cells, thereby restoring its cytotoxic effect. nih.govresearchgate.netnih.gov
Notably, studies comparing voacamine to its monomeric units, voacangine and vobasine, found that while all three could enhance doxorubicin accumulation, voacamine was significantly more effective at preventing its efflux. researchgate.net This suggests that the complete, dimeric structure of voacamine is essential for its potent MDR-modulating activity. researchgate.netresearchgate.net
Further research has indicated that voacamine may have additional mechanisms for overcoming resistance. It enhanced the cytotoxicity of doxorubicin even in a melanoma cell line (Me30966) that is intrinsically drug-resistant but does not express P-gp, suggesting it can act on alternative MDR mechanisms. nih.gov In paclitaxel-resistant ovarian cancer cells, voacamine was also found to inhibit the nuclear translocation of NF-kB, a protein complex involved in inflammation and cell survival. researchgate.net
The ability of voacamine to inhibit MDR mechanisms leads to significant synergistic effects when combined with established chemotherapeutic agents. This synergy allows the chemotherapy drugs to be effective at lower concentrations, potentially reducing their toxicity and side effects. nih.govresearchgate.net
Numerous in vitro studies have confirmed this synergy. In multidrug-resistant osteosarcoma (SAOS-2-DX) and melanoma (Me30966) cells, the combination of non-cytotoxic concentrations of voacamine with doxorubicin resulted in a significant reduction in cell survival compared to treatment with doxorubicin alone. nih.govacs.org For example, pretreating resistant osteosarcoma cells with 1.0 μg/mL of voacamine followed by a low dose of doxorubicin (0.5 μg/mL) reduced cell survival by approximately 50%. nih.gov
Similar synergistic effects have been observed in other cancer types. In drug-resistant ovarian cancer cells (A2780 DX), single treatments with voacamine, paclitaxel (B517696), or doxorubicin did not significantly affect cell viability. However, pretreatment with voacamine followed by paclitaxel or doxorubicin induced a substantial decrease in viability and promoted apoptotic cell death. researchgate.netresearchgate.net
Assessment of Anti-inflammatory Modulatory Capacities
Research into the anti-inflammatory potential of Voacalotine's chemical analogues has been explored through various in vitro and in vivo models, suggesting mechanisms that may be relevant to Voacalotine itself.
Studies on extracts from plants containing Voacalotine and its analogues, as well as on the isolated analogues themselves, have demonstrated notable anti-inflammatory effects. A study on a flavonoid fraction from the leaves of Voacanga africana showed a dose-dependent inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation. researchgate.net Similarly, a hydroethanolic extract of Voacanga africana root bark, applied as a 10% ointment, was found to inhibit croton oil-induced inflammatory edema by 80%, an effect comparable to the standard anti-inflammatory drug indomethacin. njppp.com
The investigation of specific analogues provides more detailed insights. For instance, the alkaloid voacangine has been identified as an antioxidant and anti-inflammatory agent. nih.gov Research on other plant-derived compounds has shown that the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) is a key mechanism for anti-inflammatory activity. mdpi.commdpi.com For example, the compound 17-O-Acetylacuminolide demonstrated a dose-dependent inhibition of TNF, IL-1β, IL-6, and other cytokines in in vitro assays. nih.gov While direct data on Voacalotine is absent, the activity of its analogues and the extracts from their plant sources suggest a potential for cytokine and enzyme modulation.
Table 1: In vitro Anti-inflammatory Effects of Voacalotine Analogues and Related Compounds
| Compound/Extract | Assay | Target | Observed Effect | Citation |
|---|---|---|---|---|
| Voacangine | Cerebral Ischemia/Reperfusion Injury | Pro-inflammatory Cytokines, NLRP3 Inflammasome | Inhibition of pro-inflammatory cytokine and NLRP3 inflammasome triggering. | nih.gov |
| Voacanga africana hydroethanolic extract | Croton oil-induced edema | Inflammatory Edema | 80% inhibition of edema with 10% ointment. | njppp.com |
| Voacanga africana flavonoid fraction | Carrageenan-induced paw edema | Paw Edema | Dose-dependent inhibition. | researchgate.net |
This table presents findings on chemical analogues and extracts from plants containing Voacalotine, due to the lack of direct studies on Voacalotine itself.
The molecular mechanisms underlying the anti-inflammatory effects of Voacalotine's analogues appear to involve key signaling pathways that regulate inflammation. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression, including genes for Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.govnih.govnih.gov
A recent study on voacangine demonstrated its ability to mitigate neuroinflammation by suppressing the NF-κBp65/MAPK signaling pathways in a rat model of cerebral ischemia/reperfusion injury. nih.gov This suggests that voacangine can interfere with the activation of NF-κB, a central hub for inflammatory responses. The inhibition of NF-κB activation subsequently leads to the downregulation of pro-inflammatory enzymes like COX-2 and iNOS, and cytokines such as TNF-α and IL-6. nih.govmedchemexpress.com Although direct evidence for Voacalotine is not available, the demonstrated action of voacangine on the NF-κB pathway provides a plausible mechanism for the anti-inflammatory effects observed in extracts of Voacanga africana.
Table 2: Molecular Pathways Modulated by Voacalotine Analogues
| Compound | Pathway | Key Molecules Modulated | Outcome | Citation |
|---|
This table summarizes findings on a close chemical analogue of Voacalotine, as direct research on Voacalotine's impact on these molecular pathways is currently unavailable.
Neuropharmacological Investigations in Pre-clinical Contexts
The neuropharmacological potential of alkaloids from Voacanga species has been a subject of interest. Voacangine itself has been noted for its potential neuroprotective effects. nih.gov Furthermore, its structural relative, ibogaine, which can be synthesized from voacangine, has well-documented psychoactive and anti-addictive properties. wikipedia.org
Voacamine, another bisindole alkaloid found in Voacanga africana, has been shown to exhibit cannabinoid CB1 receptor antagonistic activity. wikipedia.orgcaymanchem.com The cannabinoid system is involved in regulating a wide range of physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and inflammatory responses. Antagonism of the CB1 receptor can have various neuropharmacological implications.
Table 3: Pre-clinical Neuropharmacological Activity of a Voacalotine Analogue
| Compound | Target | Activity | Potential Implication | Citation |
|---|
This table highlights the neuropharmacological findings for a chemical analogue of Voacalotine, as direct pre-clinical investigations on Voacalotine are not currently published.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 17-O-Acetylacuminolide |
| Cyclooxygenase-2 (COX-2) |
| Ibogaine |
| Indomethacin |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Nitric Oxide Synthase (iNOS) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Voacamine |
| Voacangine |
Structure Activity Relationship Sar Studies of Voacalotine and Its Derivatives
Correlation of Structural Motifs with Specific Biological Activities
The biological activity of voacalotine and its relatives is intrinsically linked to their complex indole (B1671886) and bisindole structures. Research into alkaloids from Voacanga africana has shed light on the correlation between specific structural motifs and their bioactivities, particularly their anti-onchocercal and cytotoxic effects.
Voacalotine is a dimeric alkaloid, and such bisindole structures are often associated with enhanced biological activity compared to their monomeric counterparts. For instance, in studies on the anti-parasitic activity against Onchocerca ochengi, a range of indole alkaloids from V. africana were investigated. preprints.orgaphrc.orgmdpi.comnih.govresearchgate.net The dimeric nature of compounds like voacamine (B1217101) is thought to be a significant contributor to their biological effects. google.com This suggests that the spatial arrangement and interaction of the two indole units in voacalotine are critical for its activity.
The core indole nucleus is a well-established pharmacophore responsible for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.compreprints.orgpreprints.orgresearchgate.netnih.gov In the context of cytotoxic activity, studies on the related monomeric indole alkaloid, voacangine (B1217894), have shown potent effects against various cancer cell lines. ekb.egresearchgate.netresearchgate.net Voacangine exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells and other cell lines, highlighting the importance of the fundamental iboga-type indole skeleton. ekb.egresearchgate.net The presence of this core structure within voacalotine is a key determinant of its potential biological activities.
Furthermore, specific functional groups appended to the indole framework play a crucial role. For example, the presence and position of methoxy (B1213986) groups on the aromatic ring of the indole nucleus can influence activity. In a study of alkaloids from V. africana, compounds such as voacangine and voacristine, which differ by a hydroxyl group at C-3, showed dose-dependent inhibitory effects on O. ochengi. preprints.orgaphrc.org This indicates that even minor modifications to the core structure can modulate biological outcomes.
| Compound Name | Structure Type | Key Structural Motifs | Observed Biological Activity |
| Voacalotine | Bisindole Alkaloid | Dimeric indole structure | Anti-parasitic |
| Voacamine | Bisindole Alkaloid | Dimeric indole structure | Anti-onchocercal, Cytotoxic |
| Voacangine | Monomeric Indole Alkaloid | Iboga-type indole skeleton, Methoxy group | Cytotoxic, Anti-onchocercal |
| Voacristine | Monomeric Indole Alkaloid | Iboga-type indole skeleton, Hydroxyl group | Anti-onchocercal |
| Coronaridine (B1218666) | Monomeric Indole Alkaloid | Iboga-type indole skeleton | Anti-onchocercal |
Impact of Substituent and Stereochemical Modifications on Potency and Selectivity
The potency and selectivity of voacalotine and its analogs are highly sensitive to substituent and stereochemical modifications. While a systematic study of synthetic derivatives of voacalotine is not widely reported, research on related indole alkaloids provides significant insights into how such changes can affect their biological profiles.
For other classes of indole alkaloids, it has been demonstrated that the replacement of a carbonyl group with a hydrazone moiety can significantly influence activity. ulisboa.pt This type of modification alters the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets. The stereochemistry at specific carbon centers is also critical. For instance, the configuration at C-20 in some indole alkaloids has been shown to be a determinant of their activity. ulisboa.pt
In the broader context of indole alkaloids, substitutions on the indole nitrogen and at various positions on the indole ring have been shown to modulate activity. For example, the introduction of different substituents at the C-3 position and on the indole nitrogen of certain alkaloids led to varying effects on multidrug resistance reversal. ulisboa.pt Aromatic moieties introduced at specific positions have also resulted in a notable enhancement of activity. ulisboa.pt
Considering voacangine, a monomeric component of voacalotine, studies have shown that it possesses very strong cytotoxic activity against several cancer cell lines. researchgate.netresearchgate.net The cytotoxic potential of voacangine and its derivatives underscores the importance of the core voacanga alkaloid structure. Modifications to this structure, even seemingly minor ones, could significantly impact potency. For example, the oxidation of voacangine to 5,6-dioxo-11-hydroxy voacangine resulted in a compound with significant cytotoxic effects on the MDA-MB-231 breast cancer cell line, demonstrating that oxidation can be a key modification for enhancing potency. ekb.eg
| Compound/Derivative Class | Modification | Impact on Potency/Selectivity |
| Indole Alkaloid Derivatives | Replacement of carbonyl with hydrazone | Potential to significantly influence biological activity |
| Indole Alkaloid Derivatives | Alteration of stereochemistry (e.g., at C-20) | Can be a key determinant of activity |
| Voacangine Derivative | Oxidation to 5,6-dioxo-11-hydroxy voacangine | Significant cytotoxic effects observed |
Computational Approaches in SAR Analysis and Lead Optimization
Computational methods, including molecular docking and homology modeling, have become invaluable tools for understanding the SAR of natural products like voacalotine and for guiding lead optimization. These approaches provide insights into the molecular interactions between the alkaloids and their biological targets, helping to rationalize their observed activities.
In a study on the anti-onchocercal activity of alkaloids from Voacanga africana, homology modeling was used to create a three-dimensional model of the target enzyme, O. ochengi thioredoxin reductase. preprints.orgaphrc.orgmdpi.comnih.govresearchgate.net Molecular docking simulations were then performed to predict how compounds like voacangine, voacamine, and other isolated alkaloids bind to this target. preprints.orgaphrc.orgmdpi.comnih.govresearchgate.net These computational analyses offered a molecular-level explanation for the observed SAR, suggesting that the alkaloids could be potential leads for the development of new antifilarial drugs. preprints.orgaphrc.orgmdpi.comnih.govresearchgate.net
Similarly, molecular docking studies have been employed to investigate the cytotoxic mechanisms of voacangine and the related bisindole alkaloid, vobtusine (B1215121) lactone. researchgate.net These studies predicted the binding interactions of the alkaloids with key proteins involved in apoptosis, such as Bcl-2, Bcl-xL, Mcl-1, Bax, and caspase-3. researchgate.net The docking scores indicated that these alkaloids likely exert their cytotoxic effects by modulating the activity of these proteins. researchgate.net Such computational predictions are crucial for identifying potential mechanisms of action and for designing new derivatives with improved activity. For example, the docking results suggested that voacangine and vobtusine lactone may cause cell death by inhibiting the anti-apoptotic proteins Bcl-xL and Mcl-1, while promoting the pro-apoptotic proteins Bax and caspase-3. researchgate.net
These computational approaches not only help in understanding the SAR of existing compounds but also play a vital role in lead optimization. By predicting how structural modifications might affect binding affinity and selectivity, researchers can prioritize the synthesis of the most promising new derivatives, thereby accelerating the drug discovery process.
| Compound | Computational Method | Biological Target (Predicted) | Key Finding |
| Voacangine, Voacamine | Homology Modeling, Molecular Docking | O. ochengi thioredoxin reductase | Provided a molecular basis for anti-onchocercal activity |
| Voacangine, Vobtusine Lactone | Molecular Docking | Bcl-2, Bcl-xL, Mcl-1, Bax, Caspase-3 | Predicted interactions explain cytotoxic mechanism via apoptosis regulation |
Future Directions and Translational Perspectives in Voacalotine Research
Discovery and Characterization of Novel Bioactive Analogues from Natural and Synthetic Sources
The quest for novel bioactive compounds continues to drive research in natural product chemistry. Plants of the Voacanga genus are a rich source of monoterpene indole (B1671886) alkaloids, which are known for their diverse bioactive properties. nih.gov While voacalotine itself is a significant find, the exploration for its analogues from both natural and synthetic origins holds considerable promise for discovering compounds with enhanced or novel therapeutic activities.
Natural sources, particularly the seeds, leaves, and bark of Voacanga species, remain a primary reservoir for new voacalotine-related alkaloids. acs.orgresearchgate.net Recent studies on Voacanga africana seeds, for instance, have led to the identification of numerous compounds, including alkaloids, terpenes, and fatty acids. acs.orgresearchgate.net Techniques like laser ablation direct analysis in real-time imaging–mass spectrometry (LADI-MS) are being employed to map the spatial distribution of these molecules within plant tissues, which can enhance the efficiency of their isolation. acs.orgresearchgate.net
Beyond discovery from natural sources, the synthesis of novel derivatives of known alkaloids is a burgeoning field. chemmethod.comekb.eguobaghdad.edu.iqbiointerfaceresearch.com Synthetic modifications of the basic voacalotine scaffold could lead to analogues with improved pharmacological profiles. For example, the synthesis of O-alkyl derivatives of naringenin (B18129) and their oximes has demonstrated that structural modifications can significantly enhance biological activity. mdpi.com Similarly, the creation of new 1,2,4-triazole (B32235) derivatives has yielded compounds with notable antibacterial and cytotoxic effects. chemmethod.com The development of such synthetic methodologies provides a pathway to generate a library of voacalotine analogues for comprehensive biological screening.
The discovery of spirobisindole alkaloids from Voacanga globosa with anti-HIV activity highlights the potential for finding analogues with diverse therapeutic applications. nih.gov These findings underscore the importance of continued investigation into both natural Voacanga species and synthetic derivatization to uncover the next generation of bioactive voacalotine-related compounds.
Integration of Advanced Omics Technologies in Mechanistic Research
To fully understand the biological effects of voacalotine and its analogues, a deeper insight into their mechanisms of action at the molecular level is essential. Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful suite of tools for this purpose. researchgate.netnih.govnih.gov These high-throughput methods provide a comprehensive view of the global changes occurring within a biological system in response to a compound. nih.gov
The integration of multiple omics platforms can provide a more holistic understanding of a compound's effects. cd-genomics.com For instance, combining transcriptomics and metabolomics can reveal how changes in gene expression induced by voacalotine translate into alterations in metabolic pathways. cd-genomics.com Proteomics, particularly chemical proteomics, can be instrumental in identifying the direct protein targets of voacalotine. nih.gov This approach often involves synthesizing a tagged version of the small molecule to "fish" for its binding partners in a cellular extract, which are then identified by mass spectrometry. nih.gov
Furthermore, epigenomics can uncover heritable changes in gene expression that are not caused by alterations in the DNA sequence itself, providing another layer of mechanistic understanding. researchgate.net The application of these technologies can help to build comprehensive models of how voacalotine functions, identify biomarkers for its activity, and potentially predict its effects in different biological contexts. researchgate.netnih.gov The use of single-cell omics technologies can further refine this understanding by revealing cellular heterogeneity in response to the compound. aginganddisease.org
Development and Refinement of Advanced Pre-clinical Research Models
The successful translation of basic research findings into clinical applications hinges on the use of appropriate preclinical models that can accurately predict human responses. plos.orgnuvisan.commdpi.com Research on voacalotine would benefit from the development and use of a diverse range of in vitro and in vivo models. liveonbiolabs.comnih.govnih.govresearchgate.netzeclinics.com
In Vitro Models:
Cell-based assays: These are fundamental for initial screening and mechanistic studies. zeclinics.com The use of human cell lines, including those derived from specific diseases, can provide valuable data on the cytotoxic and targeted effects of voacalotine and its analogues. nih.govnih.gov
3D cell cultures and organoids: These advanced in vitro models more closely mimic the complex three-dimensional environment of tissues and organs, offering a more physiologically relevant testing platform than traditional 2D cell cultures. mdpi.comnih.gov
In Vivo Models:
Zebrafish (Danio rerio): The zebrafish model is increasingly used in preclinical research due to its genetic tractability, rapid development, and the ease of high-throughput screening. researchgate.netfrontiersin.orgnih.gov It has been successfully adapted for studying the behavioral effects of natural products, including alkaloids. researchgate.netfrontiersin.orgnih.gov Toxicity studies using zebrafish embryos can also provide early insights into the safety profile of a compound. plos.orgmdpi.com
Rodent models: Mice and rats remain the cornerstone of preclinical safety and efficacy testing. nih.govmdpi.comcancer.gov Genetically engineered mouse models and patient-derived xenografts are particularly valuable for cancer research. cancer.govbioemtech.com
The choice of model should be guided by the specific research question, with an understanding of the advantages and limitations of each system. liveonbiolabs.comnih.gov Integrating findings from both in vitro and in vivo models is crucial for building a robust preclinical data package. liveonbiolabs.com
Strategic Directions for Pre-clinical Development and Target Identification
A well-defined preclinical development strategy is paramount for advancing voacalotine or its analogues towards clinical investigation. nuvisan.comtoxhub-consulting.comdarkhorseconsultinggroup.comaristo-group.com This process involves a systematic evaluation of a compound's safety and efficacy to build a convincing data package for regulatory approval. nuvisan.comtoxhub-consulting.com
Key components of a preclinical strategy include:
Target Identification and Validation: A crucial first step is to identify the molecular target(s) of voacalotine. nih.govnih.gov Chemical proteomics approaches can be employed for unbiased target discovery. nih.gov Once a target is identified, further validation is necessary to confirm that its modulation is responsible for the observed biological effects. For example, voacangine (B1217894), a related alkaloid, has been shown to target VEGFR2 kinase, inhibiting its activity. mdpi.com
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding how the body absorbs, distributes, metabolizes, and excretes the compound (pharmacokinetics) and the relationship between drug concentration and its effect (pharmacodynamics) is essential. nuvisan.combioemtech.comaristo-group.com
Toxicology Studies: Comprehensive toxicology testing is required to identify any potential adverse effects before a compound can be administered to humans. nuvisan.com
A circular approach to preclinical development, where the intended clinical application guides the research, can help to streamline the process and avoid unnecessary experiments. darkhorseconsultinggroup.com Engaging with regulatory authorities at key stages of development is also beneficial. darkhorseconsultinggroup.com The ultimate goal of this strategic approach is to generate the robust data necessary to support an Investigational New Drug (IND) application and the initiation of clinical trials. aristo-group.com
Q & A
Q. What are the standard analytical techniques for isolating and characterizing Voacalotine from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic purification (e.g., column chromatography, HPLC). Characterization employs spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) for structural elucidation.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- Thin-Layer Chromatography (TLC) for purity assessment.
Ensure reproducibility by documenting solvent ratios, temperature, and instrumentation parameters. Experimental protocols should align with guidelines for compound isolation and validation .
Q. Table 1: Analytical Techniques for Voacalotine Characterization
| Technique | Purpose | Key Parameters to Document |
|---|---|---|
| HPLC | Purity assessment | Column type, mobile phase, retention time |
| NMR (¹H/¹³C) | Structural confirmation | Solvent, resonance peaks, coupling constants |
| HRMS | Molecular formula verification | Ionization mode, mass accuracy |
Q. How can researchers ensure the purity of Voacalotine during extraction and synthesis?
- Methodological Answer : Purity is validated through multi-method verification:
- Melting Point Analysis : Compare observed values with literature data.
- Chiral Chromatography : Detect enantiomeric impurities.
- Quantitative NMR (qNMR) : Absolute purity determination.
Contradictions in purity metrics (e.g., HPLC vs. qNMR) require recalibration of instrumentation and cross-referencing with independent labs .
Q. What in vitro assays are most effective for preliminary assessment of Voacalotine’s bioactivity?
- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorometric assays for target enzymes (e.g., acetylcholinesterase).
- Receptor Binding : Radioligand displacement assays.
Normalize results against positive/negative controls and account for solvent interference (e.g., DMSO cytotoxicity thresholds) .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported pharmacological mechanisms of Voacalotine?
- Methodological Answer : Address discrepancies (e.g., conflicting IC₅₀ values) through:
- Dose-Response Repetition : Test across multiple cell lines/strains.
- Pathway-Specific Knockout Models : CRISPR/Cas9-edited cells to isolate mechanisms.
- Multi-Omics Integration : Transcriptomics/proteomics to identify off-target effects.
Publish raw datasets and statistical codes to enable independent validation .
Q. Table 2: Experimental Design Checklist for Mechanistic Studies
Q. What strategies optimize Voacalotine’s stability in pharmacokinetic studies?
- Methodological Answer : Stabilization approaches include:
- Prodrug Design : Modify functional groups to enhance plasma stability.
- Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles.
- Metabolic Profiling : LC-MS/MS to identify degradation metabolites.
Validate stability under physiological conditions (pH, temperature) and compare in vitro-in vivo correlations (IVIVC) .
Q. How can computational models predict Voacalotine’s interactions with biological targets?
- Methodological Answer : Use in silico methods:
- Molecular Docking (AutoDock/Vina) : Screen against target protein libraries.
- Molecular Dynamics Simulations (GROMACS) : Assess binding affinity over time.
- QSAR Modeling : Corrogate structural features with activity data.
Cross-validate predictions with experimental mutagenesis studies .
Guidelines for Data Contradiction Analysis
- Root-Cause Framework :
- Technical Variability : Audit instrumentation calibration and operator training.
- Biological Variability : Replicate studies across genetically diverse models.
- Statistical Power : Ensure sample sizes meet a priori power calculations.
Document all deviations in supplementary materials to aid peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
